molecular formula C11H17NO4 B8802806 tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Cat. No.: B8802806
M. Wt: 227.26 g/mol
InChI Key: CCQZKUWBWPJBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is an organic compound that features a tert-butyl group, a cyano group, a hydroxy group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxy and keto groups can participate in hydrogen bonding and other interactions. These interactions can influence biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-Cyano-5-hydroxyhexanoate: Lacks the keto group, resulting in different reactivity.

    tert-Butyl 6-Cyano-3-oxohexanoate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    tert-Butyl 5-Hydroxy-3-oxohexanoate: Lacks the cyano group, altering its electrophilic properties.

Uniqueness

tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is unique due to the presence of all three functional groups (cyano, hydroxy, and keto) in its structure

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3

InChI Key

CCQZKUWBWPJBPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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